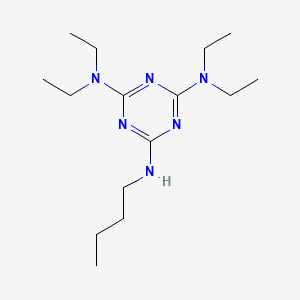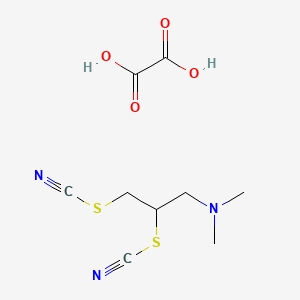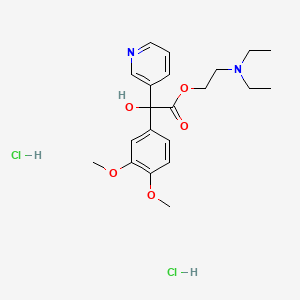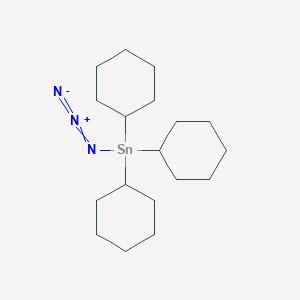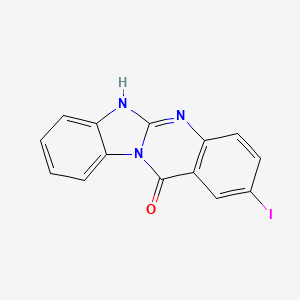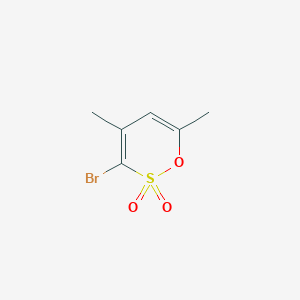
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione is a heterocyclic compound that contains bromine, sulfur, and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione typically involves the bromination of 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products. The use of automated systems and advanced monitoring techniques can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used. These reactions are usually conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones of this compound.
Reduction Reactions: The major product is 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione.
Applications De Recherche Scientifique
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom can serve as a probe in various biochemical assays.
Medicine: Potential applications include the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents. The compound’s ability to undergo substitution reactions makes it a versatile scaffold for drug design.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactive bromine atom and stable oxathiine ring.
Mécanisme D'action
The mechanism of action of 3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its bromine atom, forming covalent bonds or non-covalent interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The oxathiine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Contains an iodine atom, which is larger and more reactive than bromine, resulting in different chemical behavior.
Uniqueness
3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione is unique due to its combination of a bromine atom and an oxathiine ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The bromine atom allows for selective substitution reactions, while the oxathiine ring provides structural stability and potential for further functionalization.
Propriétés
Numéro CAS |
23553-24-4 |
|---|---|
Formule moléculaire |
C6H7BrO3S |
Poids moléculaire |
239.09 g/mol |
Nom IUPAC |
3-bromo-4,6-dimethyloxathiine 2,2-dioxide |
InChI |
InChI=1S/C6H7BrO3S/c1-4-3-5(2)10-11(8,9)6(4)7/h3H,1-2H3 |
Clé InChI |
PNBVOTPGQKKJRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S(=O)(=O)O1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
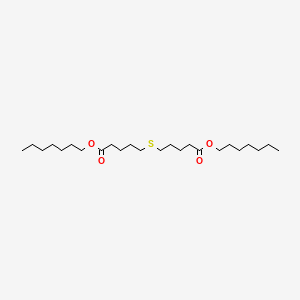
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
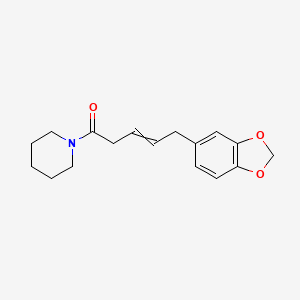
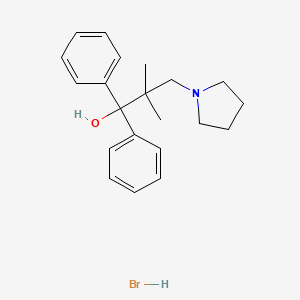
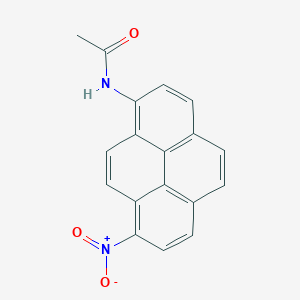
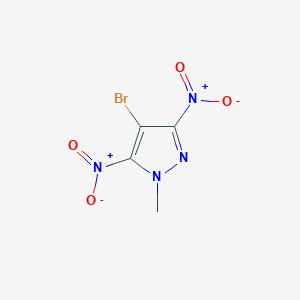
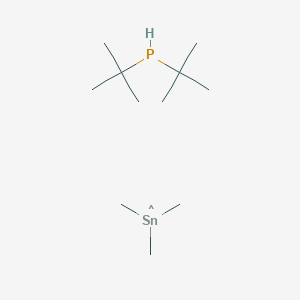
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
